6-(Ethylamino)hexane-1,2,3,4,5-pentol
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Overview
Description
6-(Ethylamino)hexane-1,2,3,4,5-pentol, also known as N-ethylglucamine, is a chemical compound with the molecular formula C8H19NO5 and a molecular weight of 209.24 g/mol . It is a derivative of glucamine, where an ethylamino group is attached to the hexane backbone. This compound is known for its applications in various fields, including pharmaceuticals and cosmetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethylamino)hexane-1,2,3,4,5-pentol typically involves the reaction of glucamine with ethylamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or other separation techniques .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods .
Chemical Reactions Analysis
Types of Reactions
6-(Ethylamino)hexane-1,2,3,4,5-pentol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The ethylamino group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted amines .
Scientific Research Applications
6-(Ethylamino)hexane-1,2,3,4,5-pentol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a stabilizer for enzymes.
Medicine: Investigated for its potential therapeutic effects and as an excipient in drug formulations.
Industry: Utilized in the production of cosmetics, particularly for its antioxidant properties.
Mechanism of Action
The mechanism of action of 6-(Ethylamino)hexane-1,2,3,4,5-pentol involves its interaction with various molecular targets. It can chelate metal ions, thereby inhibiting the activity of metalloenzymes. Additionally, it can scavenge free radicals, providing antioxidant effects. These interactions are crucial in its applications in medicine and cosmetics .
Comparison with Similar Compounds
Similar Compounds
6-(Methylamino)hexane-1,2,3,4,5-pentol: Similar structure but with a methylamino group instead of an ethylamino group.
6-(Dimethylamino)hexane-1,2,3,4,5-pentol: Contains a dimethylamino group.
6-(Propylamino)hexane-1,2,3,4,5-pentol: Has a propylamino group.
Uniqueness
6-(Ethylamino)hexane-1,2,3,4,5-pentol is unique due to its specific ethylamino substitution, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
IUPAC Name |
6-(ethylamino)hexane-1,2,3,4,5-pentol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO5/c1-2-9-3-5(11)7(13)8(14)6(12)4-10/h5-14H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXCHOUDIPZROZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C(C(C(CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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